

3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde molecular weight and formula

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Compound of Interest

Compound Name: 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde

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Technical Guide: 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde**, a key intermediate in the synthesis of pharmacologically active compounds. This document details its chemical properties, synthesis protocols, analytical data, and its role in the development of targeted therapeutics.

Chemical Identity and Properties

3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde is an aromatic aldehyde that serves as a crucial building block in organic synthesis. Its molecular structure incorporates a cyclopropylmethoxy group and a difluoromethoxy group, which are important for modulating the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API).

Table 1: Physicochemical Properties^{[1][2][3][4]}

Property	Value
Molecular Formula	C ₁₂ H ₁₂ F ₂ O ₃
Molecular Weight	242.22 g/mol [1][2][3]
CAS Number	151103-09-2[2][3][4]
Appearance	Viscous pale yellow liquid
Purity	Typically ≥98% (GC)
IUPAC Name	3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde
InChI Key	AHVVCCELVGCPYGI-UHFFFAOYSA-N[1]
SMILES	<chem>C1CC1COc2cc(ccc2OC(F)F)C=O</chem> [1]
Storage Temperature	2-8°C, under an inert atmosphere

Synthesis Protocols

The synthesis of **3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde** is a multi-step process. Below are representative experimental protocols for its preparation.

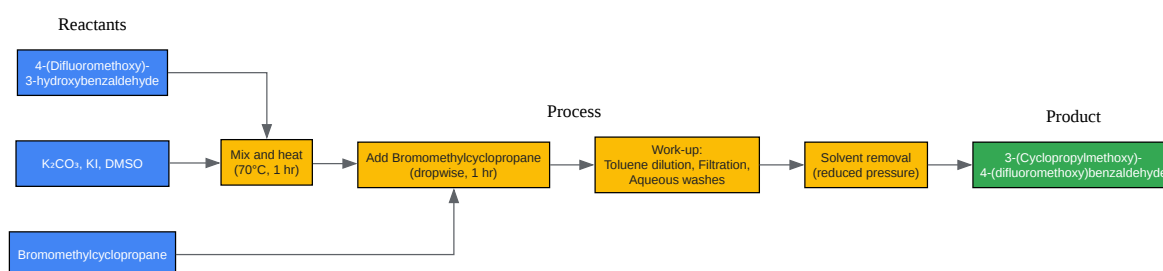
Synthesis from 4-(Difluoromethoxy)-3-hydroxybenzaldehyde

A common route involves the Williamson ether synthesis to introduce the cyclopropylmethoxy group.

Experimental Protocol:

- To a reactor, add 4-(difluoromethoxy)-3-hydroxybenzaldehyde (55 g), potassium carbonate (K₂CO₃, 42.42 g, 1.05 eq.), and potassium iodide (KI, 4.86 g, 0.1 eq.) in dimethyl sulfoxide (DMSO, 220 mL).
- Heat the mixture to 70°C with stirring for 1 hour.

- Slowly add a pre-prepared mixture of bromomethylcyclopropane (42.65 g, 1.08 eq.) in DMSO (110 mL) dropwise over 1 hour.
- Upon reaction completion, cool the mixture to room temperature.
- Dilute the reaction mixture with toluene (375 mL) and filter to remove inorganic salts.
- Cool the filtrate to 0-5°C and wash with deionized water (375 mL).
- Separate the organic phase and wash twice with deionized water (55 mL each).
- Remove the solvent by distillation under reduced pressure to yield the product as a viscous pale yellow liquid (70 g, 99% yield).



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Caption: Synthesis workflow for **3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde**.

Application in Drug Development

3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde is a key intermediate in the synthesis of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor. Roflumilast is used in the treatment of chronic obstructive pulmonary disease (COPD).

The synthesis of Roflumilast from this intermediate involves two main steps: oxidation of the aldehyde to a carboxylic acid, followed by amidation.

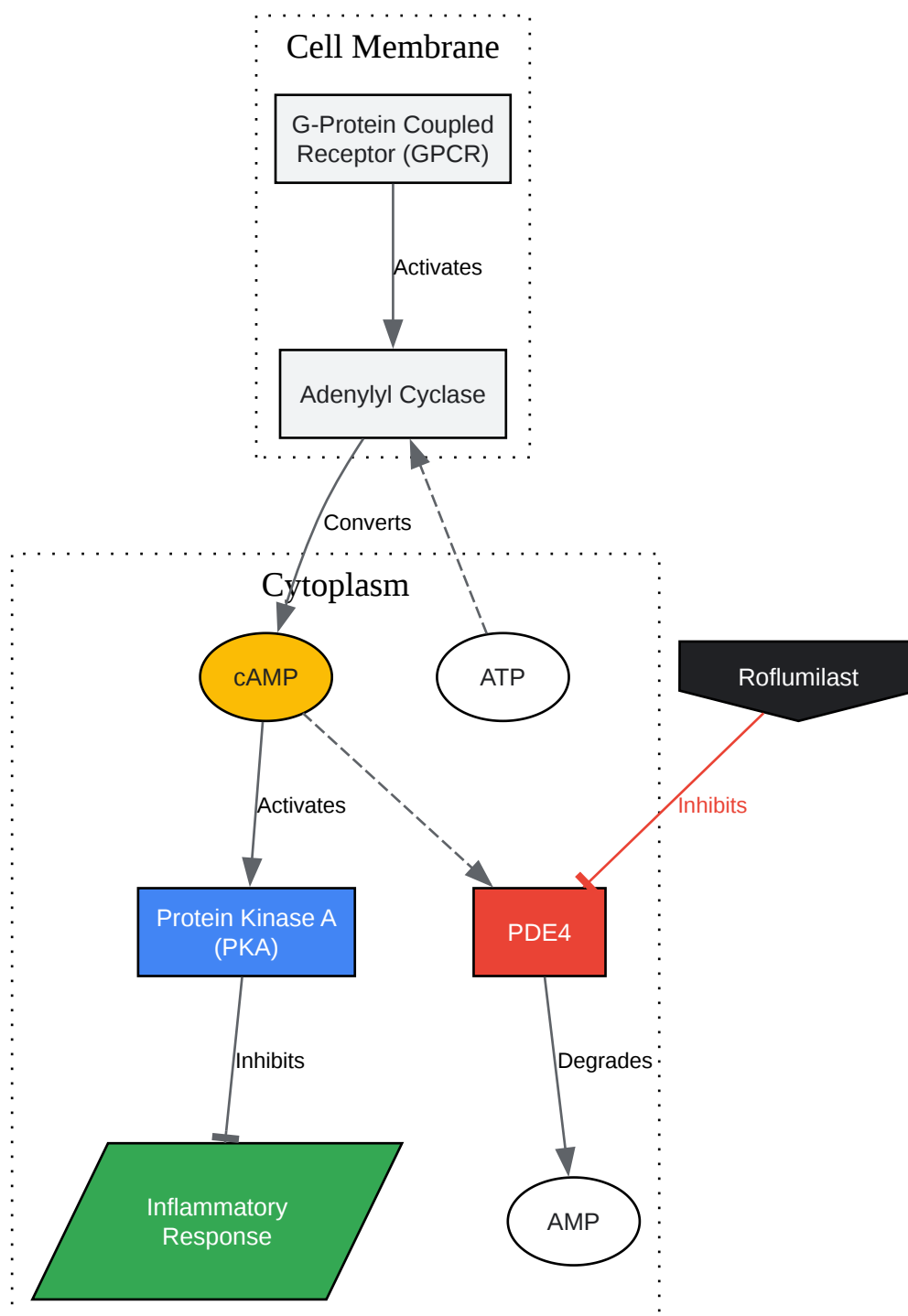
Table 2: Synthesis of Roflumilast from the Intermediate

Step	Reaction	Reagents
1. Oxidation	3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde → 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid	Sodium chlorite, sulfamic acid
2. Amidation	3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid → Roflumilast	Thionyl chloride, 4-amino-3,5-dichloropyridine

Biological Context: PDE4 Signaling Pathway

Roflumilast, the final product synthesized from the title compound, exerts its therapeutic effect by inhibiting the phosphodiesterase 4 (PDE4) enzyme. PDE4 is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in inflammatory cells.

By inhibiting PDE4, Roflumilast increases intracellular cAMP levels. This leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and regulates various downstream targets, ultimately resulting in a reduction of the inflammatory response.



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Caption: Simplified PDE4 signaling pathway and the inhibitory action of Roflumilast.

Analytical Data

The identity and purity of **3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde** are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Table 3: Spectroscopic Data Summary

Technique	Expected Features
¹ H NMR	Signals corresponding to the aldehydic proton, aromatic protons, difluoromethoxy proton, and cyclopropylmethoxy protons.
¹³ C NMR	Resonances for the carbonyl carbon, aromatic carbons, and carbons of the ether groups.
IR Spectroscopy	Characteristic absorption bands for the C=O stretch of the aldehyde, C-O-C stretching of the ethers, and C-H bonds.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of the compound.

Note: Specific spectral data can be found in various chemical databases and literature sources. [\[5\]](#)

Health and Safety Information

3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde should be handled with appropriate safety precautions in a laboratory or industrial setting.

Table 4: GHS Hazard Information[\[6\]](#)

Pictogram(s)	Signal Word	Hazard Statement(s)
GHS07 (Exclamation mark)	Warning	H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.

Precautionary Measures:[6]

- Handling: Avoid contact with skin and eyes. Do not breathe fumes. Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from sources of ignition.
- First Aid:
 - Skin Contact: Wash off with soap and plenty of water.
 - Eye Contact: Rinse cautiously with water for several minutes.
 - Inhalation: Move person into fresh air.
 - Ingestion: Consult a physician.

Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a comprehensive Safety Data Sheet (SDS).

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